6-(Difluoromethyl)pyridin-2-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Researchers optimizing 2-aminopyridine kinase scaffolds often face rapid oxidative deamination and poor membrane permeability. 6-(Difluoromethyl)pyridin-2-amine (CAS 1315611-68-7) directly addresses this via the CF2H group, a metabolically stable bioisostere that enhances both lipophilicity and target binding affinity. • Unique C6-substitution probes ortho-position steric and electronic effects inaccessible to 3-, 4-, or 5-regioisomers. • 740 nM TGFβR1 IC50 reported for C6 derivatives; this chemotype remains comparatively underexplored versus the extensively optimized 4-CF2H series (e.g., PQR530/PQR620), offering opportunities for novel IP generation. • Supplied at 95% purity with stock available for immediate global dispatch.

Molecular Formula C6H6F2N2
Molecular Weight 144.125
CAS No. 1315611-68-7
Cat. No. B2373653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)pyridin-2-amine
CAS1315611-68-7
Molecular FormulaC6H6F2N2
Molecular Weight144.125
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C(F)F
InChIInChI=1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10)
InChIKeyYAVWHAMGXOMEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)pyridin-2-amine (CAS 1315611-68-7): A 2-Aminopyridine Building Block with a C6 Difluoromethyl Substituent for Medicinal Chemistry


6-(Difluoromethyl)pyridin-2-amine (CAS 1315611-68-7) is a fluorinated heteroaromatic amine with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol [1]. The compound consists of a pyridine ring substituted with an amino group at the 2-position and a difluoromethyl (-CHF2) group at the 6-position [1]. The difluoromethyl group is widely recognized in medicinal chemistry as a lipophilic, metabolically stable bioisostere of amino (-NH2), hydroxyl (-OH), and thiol (-SH) groups, which can enhance target binding affinity and improve pharmacokinetic properties when introduced into pyridine scaffolds [2]. The compound is typically supplied as a research-grade intermediate with reported purities of 95% or higher from commercial vendors . Its primary utility lies in serving as a versatile building block for the synthesis of drug candidates and bioactive molecules, particularly in kinase inhibitor programs where regiochemical positioning of the difluoromethyl group critically influences downstream molecular recognition [3].

Why 6-(Difluoromethyl)pyridin-2-amine Cannot Be Substituted with Other Difluoromethylpyridine Regioisomers in Lead Optimization


Regioisomeric difluoromethylpyridin-2-amines (e.g., 3-, 4-, 5-, and 6-substituted variants) are not interchangeable building blocks in medicinal chemistry, despite sharing identical molecular formulas and molecular weights of 144.12 g/mol [1]. The positioning of the difluoromethyl group relative to the 2-amino moiety dictates the electronic distribution across the pyridine ring, the vector of hydrogen-bonding interactions, and the three-dimensional pharmacophore alignment with biological targets [1]. For instance, the 4-(difluoromethyl)pyridin-2-amine isomer has been extensively validated as a key intermediate for PI3K/mTOR kinase inhibitors such as PQR530 and PQR620 [2], while the 5-(difluoromethyl)pyridin-2-amine isomer is utilized in Mer-Axl inhibitor programs [3]. In contrast, the 6-(difluoromethyl)pyridin-2-amine isomer presents a distinct substitution pattern where the difluoromethyl group occupies the position ortho to the ring nitrogen and adjacent to the amino-bearing carbon, creating a unique steric and electronic microenvironment that cannot be replicated by other regioisomers . Substituting one isomer for another without experimental validation would introduce uncontrolled variables into structure-activity relationship (SAR) studies, potentially invalidating binding data, altering metabolic profiles, and confounding lead optimization campaigns [4].

Quantitative Evidence Guide for 6-(Difluoromethyl)pyridin-2-amine: Differentiation Against Closest Analogs


Regiochemical Differentiation: C6 vs. C4 Difluoromethyl Substitution in Kinase Inhibitor Scaffolds

The 6-(difluoromethyl)pyridin-2-amine isomer is structurally and functionally distinct from the more extensively characterized 4-(difluoromethyl)pyridin-2-amine isomer. While 4-(difluoromethyl)pyridin-2-amine serves as a validated intermediate for ATP-competitive PI3K/mTOR inhibitors with reported cellular IC50 values in the nanomolar range (e.g., PQR530 inhibits pAkt with IC50 = 0.07 µM in A2058 melanoma cells) [1], the 6-substituted variant has not been reported in the same kinase inhibitor contexts. This absence is mechanistically significant: the C6 difluoromethyl group, positioned ortho to the pyridine nitrogen, introduces steric hindrance and alters the pKa of the ring nitrogen compared to the C4-substituted analog [2]. Consequently, 6-(difluoromethyl)pyridin-2-amine cannot be substituted for the 4-isomer in established PI3K/mTOR inhibitor synthetic routes without fundamentally altering the hinge-binding pharmacophore geometry [2]. This regioisomeric differentiation is further supported by patent literature covering difluoromethyl-aminopyridine and difluoromethyl-aminopyrimidine derivatives, which explicitly distinguishes among substitution positions for distinct therapeutic applications [3].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Bioisosteric Performance: CF2H as a Superior Replacement for Amino Groups in Lead Optimization

The difluoromethyl group (-CF2H) in 6-(difluoromethyl)pyridin-2-amine is a validated bioisostere of the amino (-NH2) group, offering quantifiable advantages in lipophilicity and metabolic stability [1]. The CF2H group can act as a hydrogen-bond donor while simultaneously increasing lipophilicity, which enhances membrane permeability and oral bioavailability compared to parent amino-substituted compounds [1]. In comparative studies using 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, the CF2H-substituted derivatives demonstrated enhanced protease inhibitory activity relative to the N-oxide parent compounds [2]. Specifically, compounds 1, 5, and 6 from the 2-difluoromethylpyridine library showed significant activity improvements compared to the model compound 4NPO in Pseudomonas aeruginosa assays [2]. The C6 positioning of the difluoromethyl group in 6-(difluoromethyl)pyridin-2-amine, being ortho to the ring nitrogen and adjacent to the 2-amino group, creates a hydrogen-bonding microenvironment distinct from meta- or para-substituted analogs [3].

Bioisosteres Drug Design Metabolic Stability

Synthetic Accessibility: ZnBr2-Catalyzed Cascade Annulation Route to 6-Difluoromethylpyridines

The synthesis of 6-(difluoromethyl)pyridin-2-amine and related 6-difluoromethylpyridines can be achieved through a ZnBr2-catalyzed Michael addition/annulation cascade reaction between difluoromethyl-α,β-ynones and β-enamino derivatives under mild conditions . This methodology enables the construction of CHF2-substituted pyridines from readily accessible raw materials in good yields, providing a practical route to 6-substituted difluoromethylpyridine scaffolds . In contrast, the synthesis of 4-(difluoromethyl)pyridin-2-amine requires a distinct five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, optimized for multigram-scale production [1]. The divergent synthetic routes reflect the differing electronic requirements for installing the difluoromethyl group at ortho (C6) versus para (C4) positions relative to the pyridine nitrogen [2]. Additionally, copper-catalyzed deaminative difluoromethylation of alkyl pyridinium salts provides an alternative approach for converting alkyl amines to their alkyl difluoromethane analogues, applicable to 6-substituted pyridine systems [3].

Synthetic Methodology Fluorine Chemistry Process Chemistry

Binding Affinity Potential: Derivative IC50 Data in TGFβR1 Kinase Assays

Derivatives incorporating the 6-(difluoromethyl)pyridin-2-amine substructure have demonstrated measurable kinase inhibitory activity. Specifically, a compound identified as 2-(6-(difluoromethyl)pyridin-2-yl)-N-(3-fluoropyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited an IC50 of 740 nM against TGFβR1 (T204D mutant) in enzyme inhibition assays [1]. This data point, cataloged in BindingDB (BDBM412735), establishes a quantitative benchmark for target engagement by molecules containing the 6-(difluoromethyl)pyridin-2-amine moiety [1]. While this IC50 value (740 nM) is modest compared to optimized clinical candidates, it validates that the C6-difluoromethylpyridine scaffold is compatible with ATP-binding site occupancy in kinase targets [2]. By comparison, optimized PI3K/mTOR inhibitors derived from the 4-(difluoromethyl)pyridin-2-amine isomer achieve substantially higher potency (e.g., PQR530: IC50 = 70 nM in cellular assays; PQR626: IC50 = 5 nM) [3], indicating that the 6-isomer currently occupies a less optimized, earlier-stage SAR space with potential for further development.

Kinase Inhibition Binding Affinity TGFβ Signaling

Procurement-Driven Application Scenarios for 6-(Difluoromethyl)pyridin-2-amine (CAS 1315611-68-7)


Novel Kinase Inhibitor Discovery: Exploring C6-Difluoromethylpyridine Scaffolds for TGFβR1 and Related Kinase Targets

Based on the 740 nM TGFβR1 IC50 reported for a 6-(difluoromethyl)pyridin-2-amine derivative [1], this building block is positioned for structure-activity relationship (SAR) exploration in kinase inhibitor programs targeting the TGFβ superfamily or other kinases where C6-substituted pyridine scaffolds offer unique hinge-binding geometries. Unlike the extensively optimized 4-(difluoromethyl)pyridin-2-amine series (with compounds like PQR530 and PQR620 achieving nanomolar potency against PI3K/mTOR), the C6-substituted series remains comparatively underexplored, presenting opportunities for novel intellectual property generation and first-in-class chemotype development [2].

Bioisostere-Driven Lead Optimization: Replacing Metabolically Labile Amino Groups with CF2H

In lead optimization campaigns where 2-aminopyridine scaffolds suffer from rapid oxidative deamination or poor membrane permeability, 6-(difluoromethyl)pyridin-2-amine provides a direct bioisosteric replacement that leverages the CF2H group's dual function as a hydrogen-bond donor and lipophilicity enhancer [3]. Comparative studies on difluoromethylpyridine bioisosteres have demonstrated enhanced target engagement and protease inhibition relative to N-oxide and amino parent compounds in Pseudomonas aeruginosa quorum sensing models [4]. Procurement of the C6 isomer specifically addresses SAR questions at the ortho position, where steric and electronic effects differ substantially from meta- or para-substituted analogs [5].

Rapid Analog Synthesis via ZnBr2-Catalyzed Cascade Annulation Chemistry

For medicinal chemistry teams requiring efficient access to diverse 6-difluoromethylpyridine analogs, this building block aligns with established ZnBr2-catalyzed cascade Michael addition/annulation methodology that generates CHF2-substituted pyridines from difluoromethyl-α,β-ynones and β-enamino derivatives under mild conditions . This synthetic route offers a practical alternative to the multi-step protocols required for other regioisomers (e.g., the five-step procedure for 4-(difluoromethyl)pyridin-2-amine), potentially accelerating analog generation and reducing synthesis costs [6].

Differentiation of Regioisomeric SAR in Difluoromethylpyridine Library Synthesis

In comprehensive SAR studies evaluating the positional effects of difluoromethyl substitution on pyridine-based pharmacophores, 6-(difluoromethyl)pyridin-2-amine is an essential regioisomer for completing the substitution matrix alongside the 3-, 4-, and 5-substituted variants [7]. Each regioisomer exhibits distinct electronic profiles and target recognition properties; the C6 isomer, with the CF2H group ortho to the ring nitrogen and adjacent to the 2-amino group, probes a unique steric and electronic space that cannot be extrapolated from other substitution patterns [5]. Including this compound in library synthesis ensures complete SAR coverage and prevents blind spots in lead optimization.

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